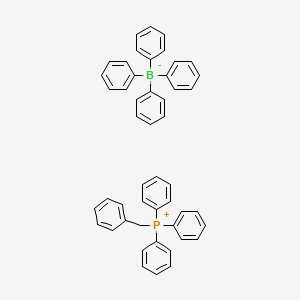

Benzyltriphenylphosphonium tetraphenylborate

Description

Benzyltriphenylphosphonium tetraphenylborate (BTPPTB) is an ionic compound consisting of a benzyltriphenylphosphonium cation ([C₆H₅CH₂P(C₆H₅)₃]⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). Its synthesis typically involves metathesis reactions between benzyltriphenylphosphonium halides and sodium tetraphenylborate. BTPPTB is notable for its low solubility in polar solvents and high thermal stability, making it useful in catalysis, ion-selective electrodes, and materials science .

Properties

IUPAC Name |

benzyl(triphenyl)phosphanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUHQZUYSNGQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H42BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672986 | |

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-58-6 | |

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium tetraphenylborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with sodium tetraphenylborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding the desired product after filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphonium ylides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphonium ylides.

Substitution: Substituted phosphonium salts.

Scientific Research Applications

Benzyltriphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:

Biology: It is employed in the study of biological systems, particularly in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium tetraphenylborate involves the formation of stable ylides, which can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. This reactivity is facilitated by the stabilization of the ylide intermediate through resonance and electronic effects .

Comparison with Similar Compounds

Structural and Counterion Variations

Table 1: Key Compounds for Comparison

Physicochemical Properties

Solubility and Stability :

- Its stability in non-polar environments makes it suitable for solid-state applications .

- Tetrafluoroborate Analogues : Benzyltriphenylphosphonium tetrafluoroborate shows higher solubility in polar solvents (e.g., acetonitrile) because of the smaller, less hydrophobic [BF₄]⁻ anion .

- TPTB : Used as a reference in the "TPTB assumption" for estimating single-ion thermodynamics in solvents like dimethyl sulfoxide (DMSO) due to its well-characterized ion pairing .

UV-Vis Spectroscopy :

Material Science :

Thermodynamic and Binding Properties

- Ion Binding : Tetraphenylborate binds more strongly to cyclodextrins than tetraphenylphosphonium, as shown by capillary electrophoresis. This stronger binding is due to TPB’s larger size and charge delocalization .

- Thermodynamic Assumptions: The TPTB assumption is critical for estimating solvation energies of ions in non-aqueous solvents, though its accuracy depends on similar ion-pairing behavior across compounds .

Biological Activity

Benzyltriphenylphosphonium tetraphenylborate (BTPP-BPh4) is a compound of significant interest due to its biological activities, particularly in mitochondrial targeting and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

- Cation: Benzyltriphenylphosphonium

- Anion: Tetraphenylborate

The lipophilicity of BTPP-BPh4 facilitates its ability to penetrate biological membranes, which is crucial for its biological activity, especially in targeting mitochondria.

-

Mitochondrial Targeting:

- BTPP-BPh4 is recognized for its ability to selectively accumulate in mitochondria. This property is attributed to the positive charge of the triphenylphosphonium moiety, which enhances membrane permeability and provides a driving force for mitochondrial localization via the negative membrane potential of mitochondria .

- Reactive Oxygen Species (ROS) Modulation:

- Antiproliferative Effects:

Case Study 1: Mitochondrial Accumulation and Cytotoxicity

A study investigated the cytotoxic effects of BTPP-BPh4 on human cancer cell lines. The results demonstrated that:

- Accumulation: The compound showed significant accumulation in mitochondria compared to non-cancerous cells.

- Cytotoxicity: A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells .

Case Study 2: ROS-Induced Apoptosis

Another study focused on the role of BTPP-BPh4 in inducing apoptosis via ROS generation:

- Mechanism: Treatment with BTPP-BPh4 resulted in elevated levels of ROS, leading to mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

- Outcome: The study concluded that BTPP-BPh4 could serve as a potential therapeutic agent by selectively inducing apoptosis in cancer cells while sparing normal cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₁B₄P |

| Lipophilicity | High |

| Mitochondrial Accumulation | Significant |

| IC50 (Cancer Cell Lines) | Varies (typically low μM range) |

| ROS Generation | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.